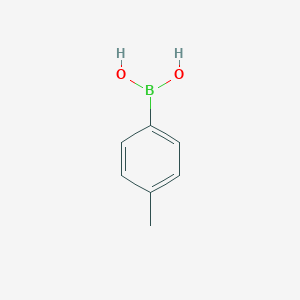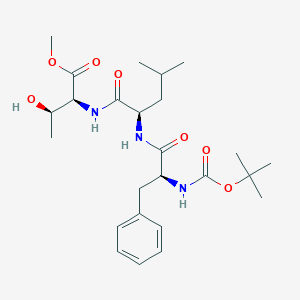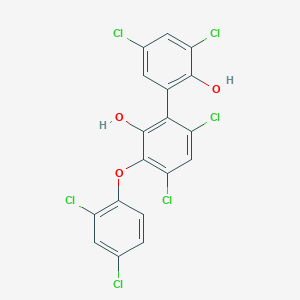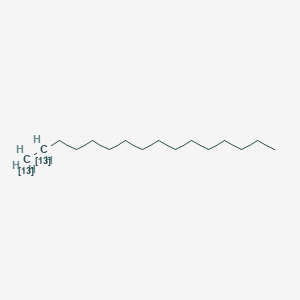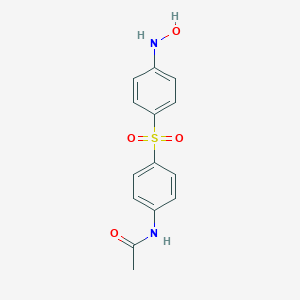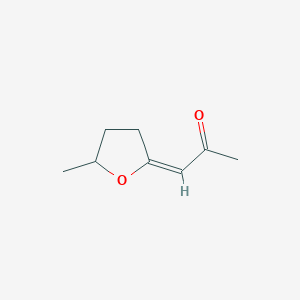
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one, also known as MOP or 5-MOP, is a chemical compound that is commonly used in scientific research. It is a photosensitizer, which means that it can become activated by light and produce reactive oxygen species that can damage cells. This property makes it useful for a variety of applications, including photodynamic therapy and DNA crosslinking.
Wirkmechanismus
The mechanism of action of (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one involves the production of reactive oxygen species upon activation by light. These reactive oxygen species can damage cells by causing oxidative stress and DNA damage. In photodynamic therapy, the reactive oxygen species can selectively kill cancer cells, while sparing healthy cells.
Biochemische Und Physiologische Effekte
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the activation of DNA repair mechanisms. These effects are largely due to the production of reactive oxygen species upon activation by light.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one in lab experiments is its specificity for cancer cells. Because (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one is activated by light, it can be targeted to specific areas of the body, allowing for selective killing of cancer cells. However, one limitation is the potential for off-target effects, as reactive oxygen species can damage healthy cells as well.
Zukünftige Richtungen
There are a variety of future directions for research involving (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one, including the development of new photosensitizers with improved specificity and efficacy, the optimization of photodynamic therapy protocols, and the exploration of new applications for DNA crosslinking. Additionally, further research is needed to better understand the biochemical and physiological effects of (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one, and to identify potential ways to mitigate off-target effects.
Synthesemethoden
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one can be synthesized through a variety of methods, including the reaction of 2-methylfuran with ethyl acetoacetate in the presence of a base, or the reaction of 2-methylfuran with acetylacetone in the presence of a Lewis acid. The resulting product can be purified through a variety of methods, including column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one has a variety of applications in scientific research, particularly in the fields of photodynamic therapy and DNA crosslinking. In photodynamic therapy, (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one can be used to selectively kill cancer cells by activating the photosensitizer with light, which then produces reactive oxygen species that damage the cancer cells. In DNA crosslinking, (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one can be used to link together two strands of DNA, which can be useful for studying DNA repair mechanisms.
Eigenschaften
CAS-Nummer |
144175-17-7 |
|---|---|
Produktname |
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6(9)5-8-4-3-7(2)10-8/h5,7H,3-4H2,1-2H3/b8-5+ |
InChI-Schlüssel |
IOTIWGSZUNUQRZ-VMPITWQZSA-N |
Isomerische SMILES |
CC1CC/C(=C\C(=O)C)/O1 |
SMILES |
CC1CCC(=CC(=O)C)O1 |
Kanonische SMILES |
CC1CCC(=CC(=O)C)O1 |
Synonyme |
2-Propanone, 1-(dihydro-5-methyl-2(3H)-furanylidene)-, (1E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



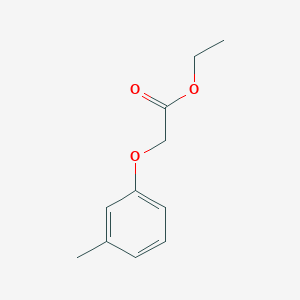
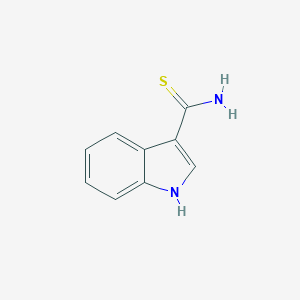
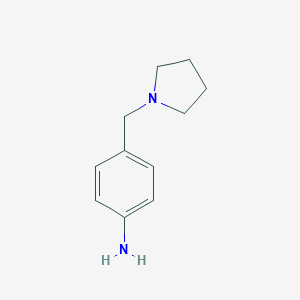
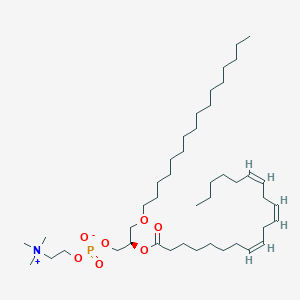
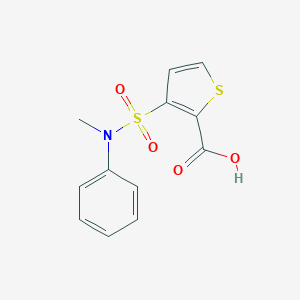
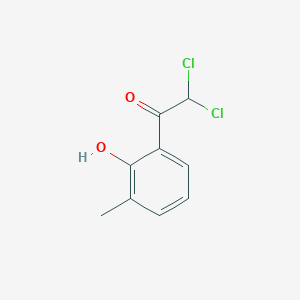
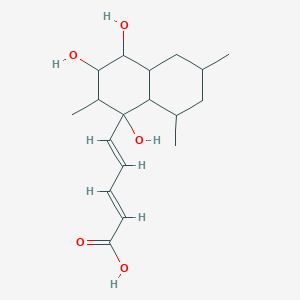
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)
